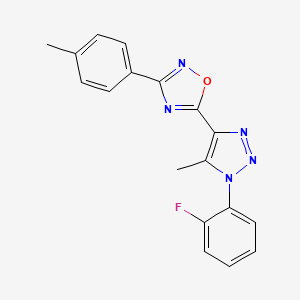

5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O/c1-11-7-9-13(10-8-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-6-4-3-5-14(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWHSQPTCRLFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Halogenation or nitration can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For example, compounds similar to this one have been synthesized with high yields using specific reaction conditions that favor the formation of the desired oxadiazole and triazole structures .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole-containing compounds. The 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl) moiety has shown significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis or disruption of membrane integrity .

In a comparative study, derivatives of this compound were tested against standard strains of bacteria and fungi, revealing that some exhibited comparable or superior activity to existing antibiotics .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. Compounds similar to 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction .

A notable case study involved the evaluation of a related compound against colon carcinoma HCT-116 cells, where it exhibited an IC50 value indicating potent cytotoxicity .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The triazole ring has been shown to interfere with fungal cell wall synthesis by inhibiting the enzyme lanosterol demethylase.

- Anticancer Mechanism : The presence of fluorine in the structure may enhance lipophilicity and cellular uptake, leading to increased efficacy against cancer cells by promoting apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- Isostructural Halogen Derivatives: Compounds 4 and 5 () are structurally analogous but differ in halogen substituents (Cl vs. F). Both exhibit identical triclinic crystal packing (P̄1 symmetry), with two independent molecules per asymmetric unit.

- Triazole-Oxadiazole Hybrids : Sangshetti and Shinde (2011) synthesized 3-(1-substitutedpiperidin-4-yl-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles. These derivatives displayed antifungal activity, with substituents on the piperidine ring significantly influencing potency . In contrast, the target compound lacks a piperidine moiety but incorporates a 2-fluorophenyl group, which may enhance target affinity through electronegative interactions.

Physicochemical Properties

- Lipophilicity and Solubility : The target compound’s calculated logP (~3.5, inferred from ) is comparable to analogs like P507-2182 (logP = 3.56), suggesting similar membrane permeability. However, the p-tolyl group may increase hydrophobicity relative to compounds with polar substituents (e.g., methoxy groups) .

- Crystallographic Stability: The isostructural compounds 4 and 5 () highlight the role of halogen substituents in crystal packing.

Biological Activity

The compound 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a hybrid molecule that combines the triazole and oxadiazole moieties. This structural combination has been linked to various biological activities, including antimicrobial and antitubercular effects. The triazole ring is well-known for its pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of the compound involves multi-step reactions starting from 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole. The synthetic route includes the formation of key intermediates that lead to the final oxadiazole structure. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds containing both triazole and oxadiazole functionalities exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound show activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for several derivatives have been reported to be less than 21.25 μM, indicating potent activity against this pathogen .

Antifungal Properties

In addition to antibacterial effects, this compound has shown promising antifungal activity. Specific derivatives were tested against multiple fungal strains, revealing significant inhibition at concentrations comparable to those required for antibacterial activity. This broad-spectrum efficacy suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Cytotoxicity Assessment

Cytotoxicity studies using the Vero cell line indicate that the most active compounds maintain low toxicity profiles, with IC50 values exceeding 375 μM. This suggests a favorable therapeutic index for these compounds, making them suitable candidates for further development as antimicrobial agents .

The mechanism by which these compounds exert their biological effects may involve interaction with specific enzymes or cellular targets. In silico docking studies have suggested that the target enzyme for some of these compounds could be DprE1, a critical enzyme in the biosynthesis of mycobacterial cell walls. This interaction highlights the potential for these compounds to serve as lead candidates in drug development against tuberculosis .

Case Studies

Case Study 1: Antitubercular Activity

A series of hybrid compounds including this compound were evaluated for their efficacy against Mycobacterium tuberculosis H37Rv strain using the MABA assay. The results indicated that several derivatives had MIC values indicating effective inhibition of bacterial growth.

Case Study 2: Antifungal Screening

Another study screened derivatives against Candida albicans and Aspergillus niger. Compounds demonstrated significant antifungal activity with low cytotoxicity on mammalian cells, suggesting their potential as therapeutic agents in treating fungal infections.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

The synthesis typically involves cyclocondensation or cyclization reactions. For example:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 2-fluorophenyl azide and propargyl derivatives.

- Step 2 : Oxadiazole ring construction via cyclization of acyl hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅) .

- Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Optimization : Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve yields (e.g., 72–81% in analogous syntheses) .

Basic: What spectroscopic and chromatographic techniques validate the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=N stretch), 1250–1280 cm⁻¹ (C-F stretch) .

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency and ≥98% purity using C18 columns with acetonitrile/water gradients .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:

- Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) data collected at 100–295 K using Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL software for structure solution and refinement. Key metrics:

- Validation : PLATON checks for voids, hydrogen bonding (e.g., C-H···N interactions in triazole rings ).

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Fluorine Substitution : Fluorophenyl groups enhance lipophilicity (logP ~3.5) and metabolic stability. Compare analogs with 3-fluorophenyl vs. 4-fluorophenyl moieties for potency shifts .

- Oxadiazole Modifications : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole to assess ring stability under physiological pH .

- Triazole Methyl Group : Methyl at position 5 improves steric shielding, reducing off-target interactions. Test 5-ethyl analogs for enhanced selectivity .

Method : Synthesize derivatives via parallel synthesis (e.g., 24-well plates) and screen using MTT cytotoxicity assays (IC₅₀ determination) .

Intermediate: How to optimize reaction conditions for higher yields?

Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, 10 wt%) vs. homogeneous (e.g., DCC) in PEG-400. Clay reduces side reactions (e.g., hydrolysis) .

- Temperature Control : Maintain 70–80°C for cyclization; higher temperatures (>90°C) promote decomposition .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but require post-reaction extraction. Ethanol/water mixtures balance yield and purity .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hrs vs. 72 hrs) to reduce IC₅₀ discrepancies .

- Structural Confounders : Verify compound integrity post-assay via LC-MS to rule out degradation (e.g., oxadiazole ring hydrolysis at pH <5) .

- Control Benchmarks : Compare with reference compounds (e.g., doxorubicin for cytotoxicity; fluorouracil for metabolic inhibition) to calibrate activity scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.